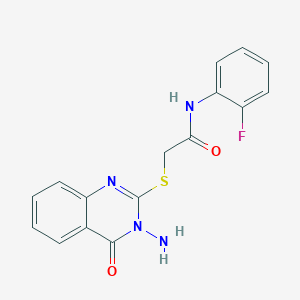![molecular formula C16H24N2O4S B299552 Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate, also known as ECA, is a chemical compound that has been extensively studied in the field of scientific research. ECA is a white crystalline powder that is soluble in water and ethanol. It is commonly used in laboratory experiments to investigate its biochemical and physiological effects.
作用机制
The mechanism of action of Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain, and inhibiting their production can lead to a reduction in these symptoms.
Biochemical and Physiological Effects
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it useful for treating conditions such as arthritis and other inflammatory disorders. Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has also been found to have antipyretic properties, meaning that it can reduce fever. Additionally, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been found to have a vasodilatory effect, meaning that it can widen blood vessels and increase blood flow.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate in laboratory experiments is its well-documented biochemical and physiological effects. This makes it a useful tool for investigating various biological processes and for testing the effects of drugs on these processes. However, one limitation of using Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
未来方向
There are several potential future directions for research involving Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate. One area of interest is investigating the potential use of Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate as a treatment for inflammatory disorders such as arthritis. Additionally, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate could be used to investigate the role of COX-2 in various biological processes, which could lead to the development of new drugs that target this enzyme. Finally, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate could be used to investigate the effects of various drugs on the cardiovascular system, which could lead to the development of new treatments for conditions such as hypertension and heart disease.
合成方法
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrobenzaldehyde with cyclohexylamine to form 4-[(cyclohexylamino)methyl]benzaldehyde. This intermediate is then reacted with ethyl carbamate and sodium borohydride to form Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate.
科学研究应用
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it useful for investigating various biological processes. Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been used in studies investigating the effects of drugs on the cardiovascular system, as well as in studies investigating the role of various enzymes in the body.
属性
分子式 |
C16H24N2O4S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
ethyl N-[[4-(cyclohexylsulfamoyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O4S/c1-2-22-16(19)17-12-13-8-10-15(11-9-13)23(20,21)18-14-6-4-3-5-7-14/h8-11,14,18H,2-7,12H2,1H3,(H,17,19) |
InChI 键 |
XQPWWBGPYZDPOH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
规范 SMILES |
CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)




![N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299487.png)
![N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide](/img/structure/B299493.png)